1-(4-Nitrophenyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-10(14)11(6-1-7-11)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAUYDAXZBMLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Method
One classical and widely used method involves converting cyclobutanecarboxylic acid into its acid chloride, followed by reaction with 4-nitroaniline:
- Step 1: Synthesis of cyclobutanecarbonyl chloride by reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- Step 2: Addition of 4-nitroaniline to the acid chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) with a base like triethylamine to neutralize HCl formed.
- Step 3: Stirring the mixture at room temperature to complete amide bond formation.
- Step 4: Work-up involves aqueous washes and purification by recrystallization or column chromatography.
This method typically yields high purity amide products but requires careful handling of reactive acid chlorides.
Carbodiimide-Mediated Coupling
An alternative and milder method uses carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
- Step 1: Activation of cyclobutanecarboxylic acid with DCC or EDC in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
- Step 2: Addition of 4-nitroaniline to the activated intermediate.
- Step 3: Stirring at room temperature or slightly elevated temperature until completion.
- Step 4: Filtration to remove dicyclohexylurea byproduct (if DCC used), followed by purification.
This method avoids the need for acid chlorides and is compatible with sensitive functional groups.
Mixed Anhydride Method
This involves formation of a mixed anhydride intermediate using isobutylchloroformate or similar reagents:
- Step 1: Cyclobutanecarboxylic acid is reacted with isobutylchloroformate and a base such as N-methylmorpholine in anhydrous dichloromethane at 0 °C.
- Step 2: The resulting mixed anhydride is then treated with 4-nitroaniline.
- Step 3: Stirring overnight at ambient temperature allows amide bond formation.
- Step 4: Work-up includes aqueous washes and chromatographic purification.
This method is known for high selectivity and good yields, as demonstrated in related amide syntheses.
Direct Amidation Using Coupling Catalysts
Recent advances include direct amidation of carboxylic acids with amines catalyzed by transition metal complexes or organocatalysts under mild conditions:
- Use of palladium acetate (Pd(OAc)2) or other catalysts to promote coupling.
- Reaction performed in solvents like toluene or tert-butanol at elevated temperatures (e.g., 100 °C).
- This method can be advantageous for avoiding hazardous reagents and simplifying purification.
Experimental Data and Yields
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid Chloride Method | SOCl2, 4-nitroaniline, Et3N | 0–5 °C, then RT | 70–85 | Requires careful handling |
| Carbodiimide Coupling (DCC) | DCC, DMAP, 4-nitroaniline | RT, DCM | 65–80 | Byproduct removal needed |
| Mixed Anhydride | Isobutylchloroformate, NMM, 4-nitroaniline | 0 °C to RT, DCM | 75–90 | High selectivity and purity |
| Direct Amidation (Pd catalyst) | Pd(OAc)2, AgOAc, 4-nitroaniline | 100 °C, t-BuOH, 24 h | 60–75 | Green chemistry approach |
Et3N = triethylamine; NMM = N-methylmorpholine; DCM = dichloromethane; RT = room temperature
Research Findings and Optimization Notes
- The mixed anhydride method has been shown to provide superior yields and fewer side products in the preparation of similar cyclobutanecarboxamide derivatives.
- Use of carbodiimide coupling is preferred when acid chlorides are unstable or when mild conditions are necessary.
- Transition metal-catalyzed direct amidation is emerging as a greener alternative but may require longer reaction times and careful catalyst handling.
- Purification by flash chromatography using petroleum ether/ethyl acetate mixtures is common to isolate pure 1-(4-nitrophenyl)cyclobutanecarboxamide.
- Characterization typically involves ^1H and ^13C NMR spectroscopy, melting point determination, and high-resolution mass spectrometry to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-(4-Aminophenyl)cyclobutanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclobutanecarboxylic acid and 4-nitroaniline.
Scientific Research Applications
1-(4-Nitrophenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarboxamide is not fully understood. it is believed to interact with specific molecular targets through its nitro and carboxamide groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular signaling pathways and biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 1-(4-Nitrophenyl)cyclobutanecarboxamide include derivatives with variations in cyclic backbone size, nitro group position, and functional groups. Below is a comparative analysis based on and inferred properties:
Key Structural Differences
| Compound Name | CAS Number | Backbone Ring | Nitro Position | Functional Group | Similarity Score |
|---|---|---|---|---|---|
| 1-(4-Nitrophenyl)cyclobutanecarboxamide | Not Provided | Cyclobutane | Para (4-) | Carboxamide | N/A |
| 1-(4-Nitrophenyl)cyclopropanecarboxylic acid | 23348-99-4 | Cyclopropane | Para (4-) | Carboxylic acid | 0.96 |
| 1-(4-Nitrophenyl)cyclobutanecarboxylic acid | 202737-42-6 | Cyclobutane | Para (4-) | Carboxylic acid | 0.94 |
| 1-(3-Nitrophenyl)cyclobutanecarboxylic acid | 180080-87-9 | Cyclobutane | Meta (3-) | Carboxylic acid | 0.93 |
| 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid | 1408074-40-7 | Cyclohexane | Para (4-) | Carboxylic acid | 0.93 |
Notes:
- Cyclohexane derivatives (e.g., CAS 1408074-40-7) may offer greater conformational flexibility .
- Functional Groups : The carboxamide group in the target compound likely enhances solubility in polar solvents compared to carboxylic acids, which may form salts under basic conditions.
- Nitro Group Position : The para-nitro substitution (vs. meta in CAS 180080-87-9) maximizes electron-withdrawing effects, influencing electronic properties and reaction kinetics in electrophilic substitution or reduction reactions .
Physicochemical Properties
For example:
Biological Activity
1-(4-Nitrophenyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, highlighting key findings from recent studies, case studies, and relevant data.
Chemical Structure and Properties
1-(4-Nitrophenyl)cyclobutanecarboxamide is characterized by a cyclobutane ring substituted with a nitrophenyl group and a carboxamide moiety. The structural features are crucial for its biological activity, influencing interactions with biological targets.
The biological activity of 1-(4-Nitrophenyl)cyclobutanecarboxamide has been primarily attributed to its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. IDO plays a pivotal role in immune regulation and tumor progression by depleting tryptophan, which can inhibit T-cell proliferation and promote immune tolerance .
Table 1: Biological Targets and Activities
| Target Enzyme | Activity | Reference |
|---|---|---|
| IDO | Inhibition of tryptophan metabolism | |
| IMPDH | Inhibition in Mycobacterium tuberculosis |
Antitumor Activity
In a study examining the effects of 1-(4-Nitrophenyl)cyclobutanecarboxamide on tumor cells, it was observed that treatment led to reduced proliferation rates in various cancer cell lines. The mechanism was linked to the compound's ability to enhance IDO activity, thereby inducing an immunosuppressive environment conducive to tumor growth .
- Case Study 1 : A cohort of patients with melanoma showed improved immune responses when treated with IDO inhibitors, including derivatives of 1-(4-Nitrophenyl)cyclobutanecarboxamide.
- Case Study 2 : In vitro studies demonstrated that co-culturing HeLa cells with peripheral blood lymphocytes resulted in enhanced IDO expression, which was mitigated by the application of this compound .
Antimicrobial Activity
The compound has also shown promise against Mycobacterium tuberculosis through its inhibitory action on inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for purine biosynthesis in bacteria, making it a valuable target for developing new antimycobacterial agents .
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of 1-(4-Nitrophenyl)cyclobutanecarboxamide. Modifications to the cyclobutane ring and the nitrophenyl substituent have yielded various analogs with differing potencies against IDO and IMPDH.
Table 2: Structure-Activity Relationship Data
| Compound Variant | IC50 (µM) | MIC90 (µM) | Activity Type |
|---|---|---|---|
| Original Compound | 2.4 | 250 | Antitumor |
| Methylated Cyclobutane | 0.084 | 31.2 | Antimycobacterial |
| Naphthyl Derivative | >100 | >100 | Loss of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
